molecular formula C10H12O4 B017224 3-Hydroxy-4-methoxybenzenepropanoic acid CAS No. 1135-15-5

3-Hydroxy-4-methoxybenzenepropanoic acid

Cat. No. B017224
CAS RN: 1135-15-5
M. Wt: 196.2 g/mol
InChI Key: ZVIJTQFTLXXGJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-4-methoxybenzenepropanoic acid often involves novel protocols that utilize benign reagents for the preparation of hydroxy-methoxybenzene derivatives. For instance, the use of hydrogen peroxide, acetic acid, and p-toluene sulfonic acid can lead to the production of ethaneperoxoic acid in situ, which operates as a hydroxylating reagent. This method represents a green, cheap, and rapid process leading to hydroxy-methoxybenzene derivatives (Bjørsvik et al., 2005).

Molecular Structure Analysis

Studies on the molecular structure of methoxybenzene derivatives have revealed insights into their spatial arrangement and bonding. For example, the structures of methoxybenzenes such as 1,2-dimethoxy-4-nitrobenzene have been reported, highlighting their planar molecular structure and the way molecules are linked to form hydrogen-bonded dimers (Fun et al., 1997).

Chemical Reactions and Properties

The reactivity of methoxy- and hydroxybenzoic acids under conditions such as γ-radiation has been compared, showing how these compounds undergo hydroxylation processes. This research provides insights into the chemical behavior of methoxybenzene derivatives and their potential reactions under various conditions (Gaisberger & Solar, 2001).

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, including their thermodynamic properties, have been extensively studied. These investigations have contributed to a better understanding of the intermolecular and intramolecular hydrogen bonds these compounds can form, affecting their physical state and behavior in different environments (Varfolomeev et al., 2010).

Chemical Properties Analysis

The encapsulation of flavor molecules such as 4-hydroxy-3-methoxy benzoic acid into layered inorganic nanoparticles for controlled release of flavor showcases the innovative applications of methoxybenzene derivatives. This research highlights the versatility of methoxybenzene compounds in various applications, focusing on their chemical properties that allow for such novel uses (Hong et al., 2008).

Scientific Research Applications

  • Food Irradiation : Research by Gaisberger and Solar (2001) demonstrates that radiation-induced hydroxylation of methoxy- and hydroxy-benzoic acids could be significant in food irradiation, leading to 68-77% hydroxylation products for hydroxybenzoic acids (HBAs) and 84-87% for methoxybenzoic acids (MBAs) (Gaisberger & Solar, 2001).

  • Metabolism Studies : Solheim and Scheline (1976) investigated the metabolism of isoeugenol methyl ether and its derivatives, which includes compounds like 3-Hydroxy-4-methoxybenzenepropanoic acid, to understand their excretion as glycine conjugates and metabolites (Solheim & Scheline, 1976).

  • Polymer Synthesis : Mikroyannidis (1995) studied unsaturated cyano-substituted homo- and copolyesters prepared from 1-hydroxy-4-(2-cyano-2-carboxyvinyl) benzene, highlighting its increased hydrophilicity, solubility, and thermal stability (Mikroyannidis, 1995).

  • Health Benefits : A review by Silva and Batista (2017) on ferulic acid and compounds with feruloyl moieties, which are structurally similar to 3-Hydroxy-4-methoxybenzenepropanoic acid, suggests potential health benefits against oxidative stress-related disorders, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).

  • Chemical Synthesis : Research on the synthesis of various derivatives of benzenepropanoic acids, such as the work by You-jun (2008) on synthesizing 3,3′,5-triiodothyropropionic acid, highlights the broad applicability of these compounds in chemical synthesis (You-jun, 2008).

  • Analytical Methodologies : Studies like those by Morrisey and Shihabi (1979) and Sandler and Ruthven (1961) have developed analytical methodologies for assaying compounds like 4-hydroxy-3-methoxymandelic acid, a derivative of 3-Hydroxy-4-methoxybenzenepropanoic acid, in urine, which are important for clinical applications (Morrisey & Shihabi, 1979) (Sandler & Ruthven, 1961).

  • Corrosion Inhibition : Gupta et al. (2016) found that Schiff's bases, potentially derivable from 3-Hydroxy-4-methoxybenzenepropanoic acid, act as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's applicability in industrial contexts (Gupta et al., 2016).

properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIJTQFTLXXGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150425
Record name 3-Hydroxy-4-methoxybenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxybenzenepropanoic acid

CAS RN

1135-15-5
Record name 3-(3-Hydroxy-4-methoxyphenyl)propionic acid
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Record name 3-Hydroxy-4-methoxybenzenepropanoic acid
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Record name 3-Hydroxy-4-methoxybenzenepropanoic acid
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Record name 1135-15-5
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Record name 3-HYDROXY-4-METHOXYBENZENEPROPANOIC ACID
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Synthesis routes and methods I

Procedure details

3-Hydroxy-4-methoxycinnamic acid (15.0 g, 77.2 mmo) and 10% palladium carbon in the water content of 50% (2.26 g) were added to a mixed solvent (330 ml) of methanol and water (mixing ratio of 10:1 v/v), and the mixture was stirred under hydrogen atmosphere of normal pressure (0.1 MPa) at 50° C. for 5 hours for reaction. The reaction solution was filtrated to remove the catalyst, and the filtrate was concentrated under reduced pressure to solidification to obtain 3-(3-hydroxy-4-methoxyphenyl) propionic acid (15.1 g, 76.7 mmol, yield: 99%).
Quantity
15 g
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330 mL
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Synthesis routes and methods II

Procedure details

The mixture of 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid (3 g), 10% Pd/C (0.5 g), EtOAc (50 ml) and MeOH (50 ml) was shaken in Parr apparatus for 5 hs under 30-40 psi of hydrogen. Then the solution was passed through a celite pad and was concentrated to give 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid (3 g). LC-MS: m/e 197 (MH+).
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3 g
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50 mL
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0.5 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Oh, H Gupta, BH Min, R Ganesan, SP Sharma… - Scientific Reports, 2023 - nature.com
The metabolites of gut microbiota show favorable therapeutic effects on nonalcoholic fatty liver disease (NAFLD), but the active metabolites and mechanisms against NAFLD have not …
Number of citations: 2 www.nature.com
KK Oh, H Gupta, BH Min, R Ganesan, SP Sharma… - 2022 - researchsquare.com
Background: The metabolites of gut microbiota show favorable therapeutic effects on nonalcoholic fatty liver disease (NAFLD), but the active metabolites and mechanisms against …
Number of citations: 3 www.researchsquare.com

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